(R)-(3-(1-Aminoethyl)phenyl)methanol, with the CAS number 1213657-20-5, is an organic compound characterized by a phenolic structure that incorporates an aminoethyl side chain. Its molecular formula is CHNO, and it has a molecular weight of approximately 151.206 g/mol. The compound features a hydroxymethyl group attached to a phenyl ring, contributing to its potential biological activity. It exhibits a density of 1.1 g/cm³ and has a boiling point of about 276.6 °C at 760 mmHg, with a flash point of 121.1 °C .
This compound is classified as a chiral molecule due to the presence of an asymmetric carbon atom in its structure, which leads to non-superimposable mirror images. Its classification within organic chemistry places it among alcohols and amines, making it relevant for various synthetic and biological applications.
The synthesis of (R)-(3-(1-Aminoethyl)phenyl)methanol can be achieved through several methods:
The molecular structure of (R)-(3-(1-Aminoethyl)phenyl)methanol can be represented by its IUPAC name, [3-[(1R)-1-aminoethyl]phenyl]methanol. The compound's structural features include:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 151.206 g/mol |
IUPAC Name | [3-[(1R)-1-aminoethyl]phenyl]methanol |
InChI | InChI=1S/C9H13NO/c1-7(10)9-4-2-3-8(5-9)6-11/h2-5,7,11H,6,10H2,1H3/t7-/m1/s1 |
SMILES | CC(C1=CC=CC(=C1)CO)N |
(R)-(3-(1-Aminoethyl)phenyl)methanol can undergo various chemical reactions typical for alcohols and amines:
These reactions are essential for synthesizing more complex molecules in medicinal chemistry and organic synthesis.
The mechanism of action for (R)-(3-(1-Aminoethyl)phenyl)methanol is primarily influenced by its interactions with specific biological targets:
These properties are crucial for understanding how (R)-(3-(1-Aminoethyl)phenyl)methanol behaves in various chemical environments .
(R)-(3-(1-Aminoethyl)phenyl)methanol has several applications across different scientific fields:
CAS No.: 85146-10-7
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1